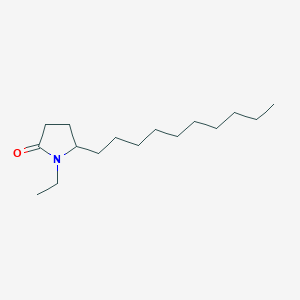
5-Decyl-1-ethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Decyl-1-ethylpyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely studied for their diverse biological activities and industrial applications. The compound’s structure features a decyl chain and an ethyl group attached to the pyrrolidinone ring, which may influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decyl-1-ethylpyrrolidin-2-one typically involves the reaction of 1-ethylpyrrolidin-2-one with a decyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidinone ring attacks the carbon atom of the decyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include decyl bromide and sodium hydride as the base.
Chemical Reactions Analysis
Types of Reactions
5-Decyl-1-ethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The decyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrrolidinones.
Scientific Research Applications
5-Decyl-1-ethylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used as a solvent or intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Decyl-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their biological functions. The decyl and ethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-Ethylpyrrolidin-2-one: Lacks the decyl chain, making it less lipophilic.
N-Methylpyrrolidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
Pyrrolidin-2-one: The parent compound without any alkyl substitutions.
Uniqueness
5-Decyl-1-ethylpyrrolidin-2-one is unique due to the presence of both decyl and ethyl groups, which may enhance its biological activity and industrial applicability compared to its simpler counterparts. The decyl chain increases the compound’s hydrophobicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins.
Properties
CAS No. |
80444-76-4 |
|---|---|
Molecular Formula |
C16H31NO |
Molecular Weight |
253.42 g/mol |
IUPAC Name |
5-decyl-1-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C16H31NO/c1-3-5-6-7-8-9-10-11-12-15-13-14-16(18)17(15)4-2/h15H,3-14H2,1-2H3 |
InChI Key |
XAENKNXWLXJGED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1CCC(=O)N1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
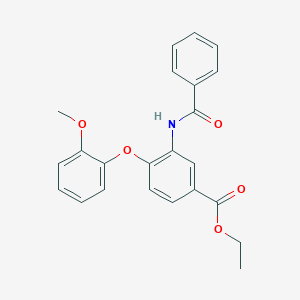
![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)
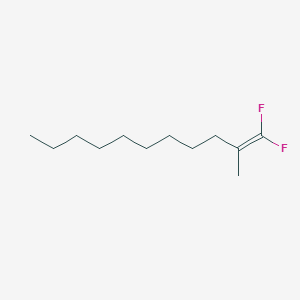
![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)


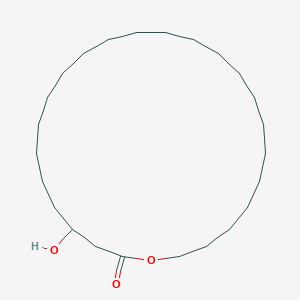
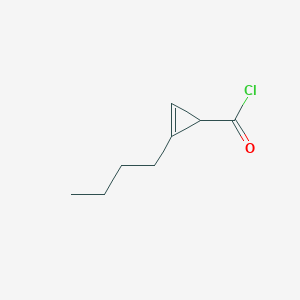
![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)




